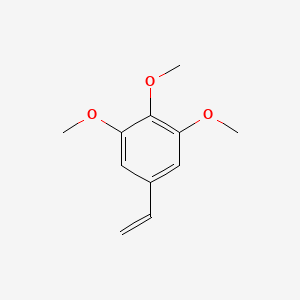
3,4,5-三甲氧基苯乙烯
描述
3,4,5-Trimethoxystyrene is a chemical compound with the linear formula C11H13NO5 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxystyrene has been reported in the literature. The reversible addition–fragmentation chain transfer polymerization of 3,4,5-trimethoxystyrene using cyanomethyl dodecyl trithiocarbonate as the chain transfer agent has been used to produce well-defined polymers .
Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxystyrene is C11H13NO5 . The average mass is 239.225 Da and the monoisotopic mass is 239.079376 Da .
科学研究应用
抗氧化和吸附性质
多酚,包括含有 3,4,5-三甲氧基苯乙烯的多酚,因其抗氧化活性和对各种底物的吸附能力而受到研究。研究人员通过 3,4,5-三甲氧基苯乙烯的聚合合成了没食子酸官能化聚合物,证明了比其他一些聚合物更强的抗氧化活性 (Zhan, Ejima, & Yoshie, 2016)。
聚合研究
3,4,5-三甲氧基苯乙烯的阴离子聚合已被探索,为各种应用的新型功能性聚合物的开发做出了贡献。这项研究提供了对这种单体的引发和引发反应的见解 (Takano, Meguro, Kazama, & Isono, 1998)。
二聚化反应
研究已经研究了甲氧基苯乙烯(包括 3,4,5-三甲氧基苯乙烯)在硝酸铈(IV)铵存在下的二聚化。这项研究有助于了解甲氧基苯乙烯的化学行为及其在合成中的潜在应用 (Nair, Sheeba, Panicker, George, Rajan, Balagopal, Vairamani, & Prabhakar, 1997)。
杀虫活性
从 Pachypodanthium staudtii 中提取的 3,4,5-三甲氧基苯乙烯被发现对储藏产品害虫具有杀虫活性,表明其在害虫管理中的潜在用途 (Koona & Bouda, 2004)。
聚合物合成和改性
对苯乙烯衍生物(包括具有 3,4,5-三甲氧基苯乙烯的衍生物)的研究促进了合成和改性聚合物的创新方法的开发。这些研究对创造具有特定性质的材料具有重要意义 (Mallakpour & Butler, 1989)。
聚合物薄膜中的表面中和
研究已经使用包括 3,4,5-三甲氧基苯乙烯在内的聚合物来了解二嵌段共聚物薄膜中表面中和的影响。这项研究在材料科学领域具有重要意义,特别是在了解和控制聚合物表面的性质方面 (Kim, Bates, Thio, Cushen, Ellison, Willson, & Bates, 2013)。
作用机制
Target of Action
The primary targets of 3,4,5-Trimethoxystyrene (3,4,5-TMS) are the insulin receptor substrate (IRS)-1 and IRS-2 , which play a crucial role in the insulin signaling pathway . The compound also targets the nuclear factor erythroid 2-related factor 2 (Nrf2) , a key player in the oxidative stress response .
Mode of Action
3,4,5-TMS interacts with its targets by inhibiting the phosphorylation of IRS-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . This restores the insulin signaling pathway in diabetes. Additionally, 3,4,5-TMS upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 . It also increases the protein levels of Nrf2, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby suppressing oxidative stress .
Biochemical Pathways
The compound affects the insulin and Nrf2 signaling pathways . By activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, it ameliorates insulin sensitivity and glucose tolerance . It also enhances the capability of glycogen synthesis and glucose consumption in insulin-resistant cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-TMS are not well-studied, it’s known that the compound does not reduce the cell viability of insulin-resistant HepG2 cells at concentrations of 0.5 and 1 μM . This suggests that the compound may have good bioavailability and low toxicity.
Result of Action
The molecular and cellular effects of 3,4,5-TMS action include the amelioration of hepatic insulin resistance both in vitro and in vivo . This is accomplished by the activation of the insulin signaling pathway and the suppression of oxidative stress .
Action Environment
The action, efficacy, and stability of 3,4,5-TMS can be influenced by various environmental factors. It’s worth noting that the compound has been shown to exhibit its effects under conditions of high glucose and dexamethasone, which induce insulin resistance .
生化分析
Biochemical Properties
3,4,5-Trimethoxystyrene plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress pathways, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). These interactions are crucial for its antioxidant properties, as 3,4,5-Trimethoxystyrene can upregulate the expression of these enzymes, thereby enhancing the cellular defense mechanisms against oxidative damage .
Cellular Effects
The effects of 3,4,5-Trimethoxystyrene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,4,5-Trimethoxystyrene has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is essential for cell survival and metabolism. Additionally, it can inhibit the phosphorylation of insulin receptor substrate (IRS)-1, thereby restoring insulin signaling in diabetic models .
Molecular Mechanism
At the molecular level, 3,4,5-Trimethoxystyrene exerts its effects through various binding interactions with biomolecules. It can bind to the colchicine binding site (CBS) of αβ-tubulin dimers, leading to microtubule destabilization. This interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl fragment of 3,4,5-Trimethoxystyrene and the CBS. The binding of 3,4,5-Trimethoxystyrene at the CBS results in the inhibition of microtubule polymerization, which is a critical process in cell division and cancer therapeutics .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,4,5-Trimethoxystyrene over time in laboratory settings are important factors to consider. This compound has been observed to maintain its stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 3,4,5-Trimethoxystyrene can exert sustained effects on cellular function, particularly in terms of its antioxidant properties and its ability to modulate cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxystyrene vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and glucose metabolism in diabetic models. At higher doses, 3,4,5-Trimethoxystyrene can exhibit toxic effects, including hepatotoxicity and oxidative stress. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3,4,5-Trimethoxystyrene is involved in various metabolic pathways, particularly those related to oxidative stress and glucose metabolism. This compound interacts with enzymes such as glycogen synthase kinase 3 beta (GSK3β) and nuclear factor erythroid 2-related factor 2 (Nrf2), which play key roles in regulating metabolic flux and maintaining cellular homeostasis. The modulation of these pathways by 3,4,5-Trimethoxystyrene can lead to significant changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,4,5-Trimethoxystyrene within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion, and it can also interact with specific binding proteins that facilitate its localization within certain cellular compartments. The distribution of 3,4,5-Trimethoxystyrene within tissues is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxystyrene is primarily within the cytoplasm and the endoplasmic reticulum. This localization is facilitated by its hydrophobic properties and its ability to interact with specific targeting signals. The presence of 3,4,5-Trimethoxystyrene in these compartments can influence its activity and function, particularly in terms of its interactions with enzymes involved in oxidative stress and metabolic pathways .
属性
IUPAC Name |
5-ethenyl-1,2,3-trimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJPQQGEMWGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471688 | |
| Record name | 3,4,5-trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13400-02-7 | |
| Record name | 3,4,5-trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethenyl-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
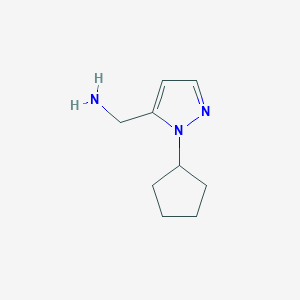
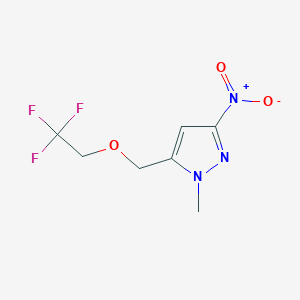
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)

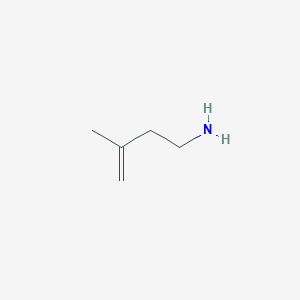
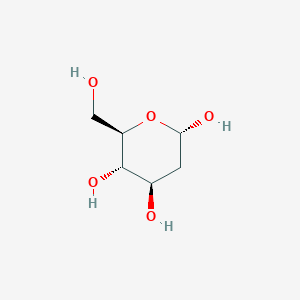
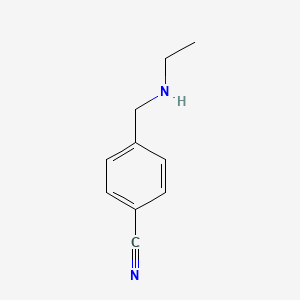

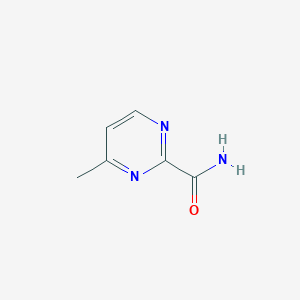
![Tert-Butyl 2-(Methylsulfonyl)-5,7-Dihydrospiro[Pyrano[4,3-D]Pyrimidine-8,3-Pyrrolidine]-1-Carboxylate](/img/structure/B3046962.png)


![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)
